5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide
Description
5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide is a 1,2-oxazole derivative characterized by:
- Core structure: A 1,2-oxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom).
- Substituents:
- A cyclopropyl group at position 5 of the oxazole ring.
- A carboxamide group at position 3, with the amide nitrogen linked to a 2-(thiophen-3-yl)ethyl chain.
The molecular formula is C₁₃H₁₅N₂O₂S, with a molecular weight of 263.07 g/mol.
Properties
IUPAC Name |
5-cyclopropyl-N-(2-thiophen-3-ylethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-13(14-5-3-9-4-6-18-8-9)11-7-12(17-15-11)10-1-2-10/h4,6-8,10H,1-3,5H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLOOWOMCWGESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide.
Introduction of the Thiophene Group: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated oxazole intermediate.
Cyclopropyl Group Addition: The cyclopropyl group is typically added via a cyclopropanation reaction, which involves the reaction of an alkene with a diazo compound in the presence of a metal catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form amines or other reduced products.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as bromine or nitric acid are typically employed.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives of the oxazole ring.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the oxazole and thiophene rings suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industry, the compound’s unique properties may be leveraged in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thiophene ring may enhance the compound’s binding affinity and specificity, while the cyclopropyl group can influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key features of the target compound with structurally related 1,2-oxazole derivatives:
Key Observations:
- Molecular Weight : The target compound (263.07 g/mol) is lighter than the trifluoromethoxy derivative (312.25 g/mol), suggesting better bioavailability due to lower steric hindrance .
- Substituent Effects: Thiophene vs. Furan: Thiophene’s sulfur atom may improve binding to metalloenzymes or aromatic receptors compared to furan’s oxygen . Hydroxyethyl-Furan: The hydroxyl group could enhance aqueous solubility but reduce membrane permeability .
Biological Activity
5-Cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to highlight its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of cyclopropyl and thiophene groups contributes to its unique pharmacological properties.
Anticancer Activity
Research indicates that derivatives of oxazole compounds exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown:
- Inhibition of Tumor Cell Growth : Studies have demonstrated that oxazole derivatives can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancers. One study reported an IC50 value as low as 1.143 µM against renal cancer cells .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CA) .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Broad-Spectrum Activity : Similar oxazole compounds have been tested against a range of bacterial strains, demonstrating effective antibacterial activity compared to standard antibiotics like ampicillin .
- Enzymatic Inhibition : Some derivatives exhibit potent inhibition against bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of several oxazole derivatives on human tumor cell lines. The results indicated that certain modifications to the oxazole structure significantly enhanced anticancer activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | CaCo-2 | 3.5 |
| Compound C | OVXF 899 | 2.76 |
These findings suggest that structural modifications can lead to improved efficacy against specific cancer types .
Study 2: Antimicrobial Potency
Another investigation focused on the antimicrobial properties of oxazole derivatives against Gram-positive and Gram-negative bacteria:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound D | S. aureus | 0.008 |
| Compound E | E. coli | 0.03 |
| Compound F | S. pneumoniae | 0.06 |
The results indicate that these compounds possess significant antimicrobial activity, making them potential candidates for further development .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class inhibit various enzymes involved in cancer cell proliferation and microbial resistance.
- Receptor Modulation : There is evidence suggesting that some oxazole derivatives may act as modulators for specific receptors linked to cancer and inflammation.
- Cytotoxicity : Many derivatives induce apoptosis in cancer cells through pathways that involve reactive oxygen species (ROS) generation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
